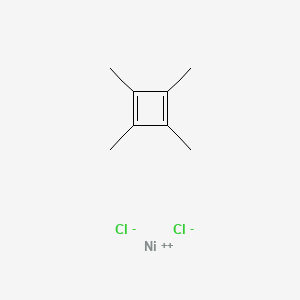
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione is a complex organic compound that belongs to the class of triazepino-phthalazinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazepine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy-ethyl group: This step might involve nucleophilic substitution reactions using 2-methoxy-ethyl halides.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triazepine derivatives: Compounds with similar triazepine ring structures.
Phthalazinone derivatives: Compounds with similar phthalazinone core structures.
Uniqueness
3-(2-Methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione is unique due to its specific combination of functional groups and ring structures, which might confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
81215-72-7 |
|---|---|
Formule moléculaire |
C15H19N3O3 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
3-(2-methoxyethyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C15H19N3O3/c1-21-7-6-16-10-14(19)17-8-12-4-2-3-5-13(12)9-18(17)15(20)11-16/h2-5H,6-11H2,1H3 |
Clé InChI |
YOUCJMWRMRLNEH-UHFFFAOYSA-N |
SMILES |
COCCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |
SMILES canonique |
COCCN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |
| 81215-72-7 | |
Synonymes |
3-(2-methoxy-ethyl)-2,3,4,5,7,12-hexahydro-1H-(1,2,5)triazepino(1,2-b)phthalazin-1,5-dione MEHTPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S,6R,9S)-11,11-dimethyl-4,4-dioxo-3,5,8,10,12-pentaoxa-4λ6-thiatricyclo[7.3.0.02,6]dodecan-9-yl]methyl sulfamate](/img/structure/B1213769.png)



![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)

![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium](/img/structure/B1213778.png)
![trans-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1213779.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)
![9-Hydroxy-8-methoxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B1213785.png)



